
BPN-15606
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BPN-15606 is a potent oral modulator of gamma-secretase, an enzyme complex involved in the production of amyloid-beta peptides. These peptides are implicated in the pathogenesis of Alzheimer’s disease. This compound has shown promise in reducing amyloid-beta levels and plaque formation in preclinical models, making it a potential candidate for Alzheimer’s disease therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BPN-15606 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
BPN-15606 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce or replace functional groups on the pyridazin-3-amine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s pharmacological properties .
Applications De Recherche Scientifique
BPN-15606 has several scientific research applications:
Chemistry: Used as a tool compound to study gamma-secretase modulation and its effects on amyloid-beta production.
Biology: Helps in understanding the role of amyloid-beta peptides in Alzheimer’s disease and other neurodegenerative disorders.
Medicine: Potential therapeutic agent for Alzheimer’s disease, with ongoing research to evaluate its efficacy and safety in clinical trials.
Industry: Could be developed into a commercial drug for Alzheimer’s disease treatment, pending successful clinical trials
Mécanisme D'action
BPN-15606 exerts its effects by modulating the activity of gamma-secretase, an enzyme complex responsible for the cleavage of amyloid precursor protein into amyloid-beta peptides. By selectively reducing the production of amyloid-beta 42 and amyloid-beta 40 peptides while increasing the production of shorter amyloid-beta peptides, this compound helps to reduce amyloid plaque formation in the brain. This modulation occurs without inhibiting the proteolysis of other gamma-secretase substrates, such as Notch .
Comparaison Avec Des Composés Similaires
Similar Compounds
Semagacestat: A gamma-secretase inhibitor that reduces amyloid-beta production but has significant side effects.
Avagacestat: Another gamma-secretase inhibitor with a different safety profile.
Begacestat: A gamma-secretase modulator with similar properties to BPN-15606 but different pharmacokinetics.
Uniqueness of this compound
This compound is unique in its ability to selectively modulate gamma-secretase activity, reducing amyloid-beta 42 and amyloid-beta 40 production while increasing shorter amyloid-beta peptides. This selective modulation helps to minimize side effects associated with gamma-secretase inhibition, making this compound a promising candidate for Alzheimer’s disease therapy .
Propriétés
Numéro CAS |
1914989-49-3 |
|---|---|
Formule moléculaire |
C23H23FN6O |
Poids moléculaire |
418.48 |
Nom IUPAC |
(S)-[1-(4-Fluoro-phenyl)-ethyl]-{6-[6-methoxy-5-(4-methyl-imidazol-1-yl)-pyridin-2-yl]-4-methyl-pyridazin-3-yl}-amine |
InChI |
InChI=1S/C23H23FN6O/c1-14-11-20(28-29-22(14)26-16(3)17-5-7-18(24)8-6-17)19-9-10-21(23(27-19)31-4)30-12-15(2)25-13-30/h5-13,16H,1-4H3,(H,26,29)/t16-/m0/s1 |
Clé InChI |
JZCREVMHGYOLRL-INIZCTEOSA-N |
SMILES |
CC1=CC(C2=NC(OC)=C(N3C=C(C)N=C3)C=C2)=NN=C1N[C@H](C4=CC=C(F)C=C4)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BPN-15606; BPN15606; BPN 15606 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


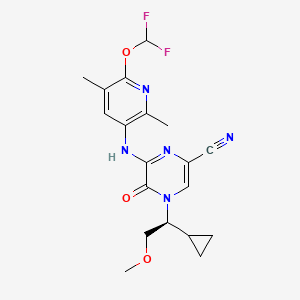
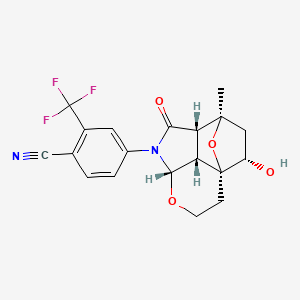
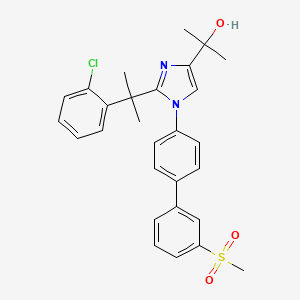
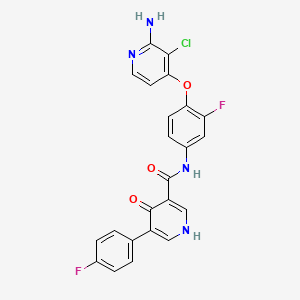
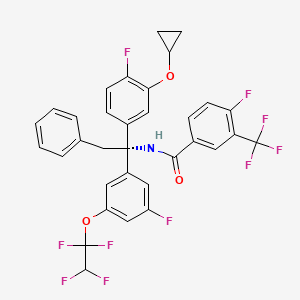
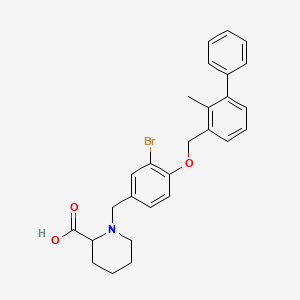
![N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide](/img/structure/B606254.png)

![(R)-N-(isoquinolin-3-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine](/img/structure/B606265.png)
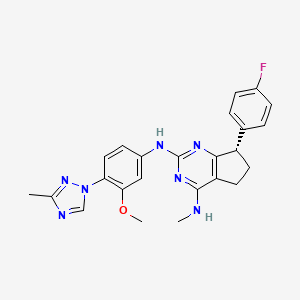
![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)
